molecular formula C9H15ClO3S B2428767 {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride CAS No. 1593050-95-3

{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride

Cat. No. B2428767
CAS RN: 1593050-95-3
M. Wt: 238.73
InChI Key: UOTWCQDVUAUMMS-UHFFFAOYSA-N
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Description

“{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 1593050-95-3 . It has a molecular weight of 238.73 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride” is 1S/C9H15ClO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride” is a liquid at room temperature . It has a predicted density of 1.33±0.1 g/cm3 and a predicted boiling point of 357.4±15.0 °C .

Scientific Research Applications

Activation in Nucleophilic Substitution

The compound is employed in the activation of hydroxyl groups for nucleophilic substitution. A study by Khoroshunova et al. (2021) demonstrated its use in reactions with 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, leading to various functional derivatives including hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole and octahydrocyclopenta[c]azepines (Khoroshunova et al., 2021).

Electrochemical Studies in Ionic Liquids

Su et al. (2001) explored the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. They found that sodium can be reversibly intercalated into vanadium pentoxide films, indicating potential applications in cathode materials (Su et al., 2001).

Synthesis of Functional Derivatives

In the synthesis of carbo(hetero)cyclospirobutanoic lactones, Kuroyan et al. (1995) described the transformation of diethyl esters into various acids, acid chlorides, and ketones, demonstrating the versatility of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride in organic synthesis (Kuroyan et al., 1995).

Studies in Radical Chemistry

The one-electron reduction of methanesulfonyl chloride, a related compound, was investigated by Tamba et al. (2007). Their findings on the behavior of sulfonyl radicals in oxygenated solutions contribute to the understanding of radical chemistry in similar compounds (Tamba et al., 2007).

Nucleophilic Ring Opening Reactions

Santos et al. (2000) focused on the nucleophilic ring opening of methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, leading to the formation of functionalized 2-oxaspiro[4.4]nonane derivatives, highlighting the compound's relevance in the creation of bioactive structures (Santos et al., 2000).

Crystal Structure Determination

Wang et al. (2011) synthesized 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, a derivative, and analyzed its crystal structure, contributing to the understanding of the structural aspects of such compounds (Wang et al., 2011).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-oxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTWCQDVUAUMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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